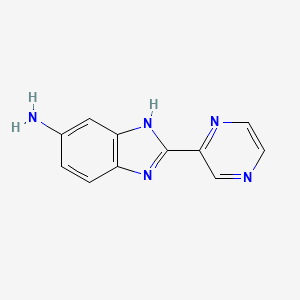

2-pyrazin-2-yl-3H-benzimidazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazin-2-yl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c12-7-1-2-8-9(5-7)16-11(15-8)10-6-13-3-4-14-10/h1-6H,12H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URSPEUJDLCJBPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for Benzimidazole (B57391) Derivatives

The benzimidazole ring is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into condensation reactions, transition-metal-catalyzed couplings, and oxidative cyclizations.

Acid-Catalyzed Condensation Approaches

One of the most fundamental and widely used methods for synthesizing 2-substituted benzimidazoles is the acid-catalyzed condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or orthoester). acsgcipr.org This reaction, often referred to as the Phillips condensation when using a carboxylic acid, typically requires harsh conditions, such as heating in the presence of strong mineral acids like hydrochloric acid or polyphosphoric acid. nih.gov

To mitigate the severity of these conditions, various modern catalysts have been introduced. These catalysts facilitate the cyclization and dehydration steps under milder temperatures and in more environmentally benign solvents. researchgate.net Microwave-assisted organic synthesis (MAOS) has also been shown to dramatically reduce reaction times and improve yields. chemicalpapers.com

Below is a table summarizing various acid-catalyzed systems for benzimidazole synthesis:

| Catalyst | Catalyst Type | Key Features | Reference |

|---|---|---|---|

| Chlorosulfonic acid | Brønsted Acid | Efficient catalyst for condensation of o-phenylenediamines and aromatic aldehydes under mild conditions. | researchgate.net |

| p-Toluenesulfonic acid (p-TSA) | Brønsted Acid | Used under grinding and solvent-free conditions; features short reaction times and simple product isolation. | researchgate.net |

| Alumina-sulfuric acid | Solid Acid | A heterogeneous catalyst that can be recycled multiple times, promoting green chemistry principles. | researchgate.net |

| ZrO₂–Al₂O₃ | Solid Acid | A solid acid catalyst effective under thermal conditions that can be recycled for up to five cycles. | researchgate.net |

| L-Proline | Organocatalyst | An inexpensive and green organocatalyst used for condensations in aqueous media. | acsgcipr.org |

| Brønsted acidic ionic liquid gel | Solid Acid | A reusable heterogeneous catalyst that works efficiently under solvent-free conditions at elevated temperatures. | researchgate.net |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgrsc.org While it is most famous for synthesizing aryl amines from aryl halides, its principles can be applied to the intramolecular cyclization to form heterocycles like benzimidazoles. More commonly, it is used to functionalize a pre-formed benzimidazole ring, for instance, by aminating a halo-benzimidazole precursor. researchgate.netnih.gov

The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. youtube.com The choice of phosphine (B1218219) ligand is critical to the success of the reaction, with different "generations" of ligands developed to expand the substrate scope and improve reaction conditions. wikipedia.org

The following table highlights key phosphine ligands and their impact on the Buchwald-Hartwig amination:

| Ligand | Ligand Type | Significance and Application | Reference |

|---|---|---|---|

| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | An early, reliable ligand that provided extension to primary amines and allowed coupling of aryl iodides. | wikipedia.org |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Bidentate | Along with DPPF, improved reaction rates and yields compared to first-generation catalysts. Believed to prevent palladium dimer formation. | wikipedia.org |

| XPhos | Monophosphine | A sterically hindered biaryl monophosphine ligand that shows remarkable reactivity, enabling amination of challenging substrates like aryl chlorides and sulfonates. | acsgcipr.org |

| P(tBu)₃ (Tri-tert-butylphosphine) | Monophosphine | A simple but sterically demanding ligand effective for the amination of various heterocycles. |

Oxidative Cyclization Methods

Oxidative cyclization methods provide an alternative to condensation reactions, often starting from anilines or o-phenylenediamines and a C1 source under oxidative conditions. nih.gov These methods avoid the need for pre-functionalized carboxylic acids or aldehydes. The oxidant plays a key role in facilitating the cyclization and subsequent aromatization to the benzimidazole ring. A variety of oxidizing agents have been employed, ranging from hypervalent iodine compounds to metal-based systems and even metal-free, oxygen-based protocols. nih.gov

A notable green chemistry approach involves using D-glucose as a renewable C1 synthon in water, proceeding through a metal-free oxidative cyclization. nih.gov Another strategy is the oxidative C-N coupling between a sp³ C-H bond and a free N-H group of N¹-alkyl-1,2-phenylenediamines using TEMPO and oxygen. nih.gov

Key oxidative systems are summarized in the table below:

| Oxidizing System | Oxidant Type | Description | Reference |

|---|---|---|---|

| D-Glucose / TBHP | Metal-Free | Uses D-glucose as a biorenewable C1 source with tert-butyl hydroperoxide as the oxidant in water. | nih.gov |

| H₂O₂ / HCl | Metal-Free | A simple and efficient system for condensing o-phenylenediamines with aldehydes at room temperature. | |

| PIDA (Phenyliodine diacetate) | Hypervalent Iodine | Used in an amidine formation/oxidative cyclization sequence starting from anilines. | |

| Cu-mediated Oxidation | Metal-Based | Copper catalysts are used to achieve amidine annulation for accessing both N-H and N-alkyl benzimidazoles. | |

| TEMPO / O₂ | Metal-Free | Enables oxidative C-N coupling of N¹-benzyl/alkyl-1,2-phenylenediamines. | nih.gov |

Synthesis of 2-Pyrazin-2-yl-3H-Benzimidazol-5-amine and its Direct Precursors

The synthesis of the title compound can be envisioned through the initial formation of a substituted benzimidazole, followed by functional group interconversion to install the C5-amine.

Specific Synthetic Pathways for 2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole

A direct precursor to the target molecule is 2-(6-chloropyrazin-2-yl)-5-nitro-1H-benzo[d]imidazole. The synthesis of this intermediate can be achieved via the condensation of 4-nitro-1,2-phenylenediamine with 6-chloropyrazine-2-carboxaldehyde. This reaction is analogous to established procedures for creating 2-aryl-5-nitrobenzimidazoles. scholarsresearchlibrary.com

A representative procedure involves stirring the 4-nitro-1,2-phenylenediamine and the aldehyde in a solvent like dimethoxyethane. scholarsresearchlibrary.com An oxidizing agent, such as sodium metabisulfite, is then added, and the mixture is heated under reflux to facilitate the oxidative cyclization and form the benzimidazole ring. nih.govscholarsresearchlibrary.com The nitro group serves as a precursor to the final amine functionality.

Strategies for Amine Introduction at the Benzimidazole C5 Position

The introduction of an amine group at the C5 position of the benzimidazole ring is a critical step. This is typically accomplished either by the reduction of a nitro group or by the amination of a halide at the same position.

The most common and well-documented strategy involves the chemical reduction of a 5-nitrobenzimidazole (B188599) intermediate. Starting with 2-(pyrazin-2-yl)-5-nitro-1H-benzimidazole (or its 6-chloro-pyrazin analog), the nitro group can be selectively reduced to an amine. Standard reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalpapers.comgoogle.com This method is high-yielding and benefits from the wide availability of the 4-nitro-o-phenylenediamine (B140028) starting material. google.comnih.gov

Alternatively, modern cross-coupling methods offer a different approach. A 5-bromo-2-(pyrazin-2-yl)-1H-benzimidazole precursor could be subjected to a Buchwald-Hartwig amination reaction. researchgate.net Using a palladium catalyst, a suitable phosphine ligand (such as XPhos or BINAP), and a base, the C5-bromo substituent can be directly converted to an amino group using an ammonia (B1221849) equivalent. acsgcipr.orgwikipedia.orgnih.gov This method provides a powerful alternative, especially when direct nitration or the corresponding nitro-precursors are problematic.

Synthesis of Related Pyrazine-Substituted Benzimidazole Analogs

The structural diversity of pyrazine-substituted benzimidazoles is achieved through various synthetic routes that allow for the introduction of different substituents on both the pyrazine (B50134) and benzimidazole ring systems.

Construction of 2-(6-Alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles

A notable method for the synthesis of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles involves a multi-step approach starting from 6-methylpyrazine-2-carboxylic acid. The initial key step is the acid-catalyzed condensation of 6-methylpyrazine-2-carboxylic acid with o-phenylenediamine. This reaction is typically carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures (150–160 °C) overnight to yield 2-(6-methylpyrazin-2-yl)-1H-benzo[d]imidazole.

Further functionalization of the pyrazine ring can be achieved through a subsequent chlorination step. The resulting 2-(6-chloropyrazin-2-yl)-1H-benzo[d]imidazole serves as a versatile intermediate. This intermediate can then undergo palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a variety of alkylamino substituents at the 6-position of the pyrazine ring. peptide.com This is accomplished by reacting the chloro-intermediate with various cyclic and acyclic secondary amines in the presence of a palladium catalyst like Pd-PEPPSI-Mes. peptide.com This synthetic strategy provides a robust platform for generating a library of 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazole analogs with diverse substitution patterns.

Table 1: Synthesis of 2-(6-Alkyl-pyrazin-2-yl)-1H-benz[d]imidazole Analogs

| Starting Material | Key Intermediate | Reaction Type | Catalyst/Reagent | Final Product |

|---|---|---|---|---|

| 6-Methylpyrazine-2-carboxylic acid and o-phenylenediamine | 2-(6-Chloropyrazin-2-yl)-1H-benzo[d]imidazole | Condensation followed by Buchwald-Hartwig amination | Polyphosphoric acid, Pd-PEPPSI-Mes | 2-(6-Alkyl-pyrazin-2-yl)-1H-benz[d]imidazole derivatives |

Synthesis of Benzimidazole-Pyrazolyl and Pyrrolopyrazine Hybrid Scaffolds

The synthesis of hybrid molecules incorporating both benzimidazole and pyrazole (B372694) moieties has been an area of active research. nih.govresearchgate.netderpharmachemica.com One common strategy involves the Knoevenagel condensation of a pyrazole-based aldehyde with 2-benzimidazoleacetonitrile. nih.gov This reaction is typically catalyzed by a base such as piperidine (B6355638) and carried out in a solvent like methanol (B129727) under reflux conditions. nih.gov The pyrazole-based aldehydes themselves can be synthesized through a Vilsmeier-Haack reaction on hydrazone intermediates, which are formed from the condensation of an arylhydrazine with an appropriate aralkyl ketone. nih.gov

Another approach to constructing benzimidazole-pyrazole hybrids involves the reaction of 2-acetylbenzimidazole (B97921) with substituted aromatic aldehydes via a Claisen-Schmidt condensation to form chalcone (B49325) intermediates. researchgate.net These chalcones can then be cyclized with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to yield the desired pyrazole or pyrazole-1-carbothioamide substituted benzimidazoles. researchgate.net The synthesis of these hybrid scaffolds highlights the versatility of condensation and cyclization reactions in building complex heterocyclic systems. researchgate.netderpharmachemica.com

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry increasingly emphasizes the use of efficient and environmentally benign methods. The synthesis of pyrazine-substituted benzimidazoles has benefited from the adoption of techniques such as microwave-assisted synthesis and advanced catalytic approaches.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netelsevierpure.comsigmaaldrich.com The synthesis of pyrazole-substituted benzimidazoles has been successfully achieved using microwave-assisted conditions. elsevierpure.com For instance, the condensation of o-phenylenediamine with pyrazole aldehydes can be efficiently carried out under microwave irradiation, significantly reducing the reaction time from hours to minutes. elsevierpure.com This technique provides a more uniform heating of the reaction mixture, which can prevent the formation of by-products often associated with conventional heating. researchgate.net The application of microwave-assisted synthesis aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Often moderate to good | Often good to excellent |

| By-product Formation | Can be significant due to uneven heating | Minimized due to uniform heating |

| Energy Consumption | Higher | Lower |

Catalytic Assembly Approaches (e.g., HATU, EDC)

The formation of the benzimidazole ring from an o-phenylenediamine and a carboxylic acid is a key transformation that can be facilitated by coupling agents. While direct condensation under harsh acidic conditions is common, milder methods employing peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are also applicable. These reagents are widely used for amide bond formation and can be effectively used to synthesize benzimidazoles. peptide.com

The general mechanism involves the activation of the carboxylic acid (in this case, a pyrazinecarboxylic acid derivative) by the coupling agent to form a highly reactive intermediate. This intermediate then readily reacts with the o-phenylenediamine, followed by an intramolecular cyclization and dehydration to afford the benzimidazole ring. The use of an additive like HOBt (Hydroxybenzotriazole) can further enhance the efficiency of the coupling reaction. This approach offers the advantage of proceeding under milder conditions, which is beneficial for substrates with sensitive functional groups. While the direct application of HATU and EDC for the synthesis of this compound is not extensively documented in the provided search results, their established utility in forming benzimidazoles from carboxylic acids and o-phenylenediamines suggests their potential as a viable synthetic strategy.

Pre Clinical Biological Activity Spectrum and Targeted Pathophysiological Pathways

Enzymatic Inhibition Studies

The benzimidazole (B57391) core and its various substitutions are known to interact with the active sites of several key enzymes, leading to their inhibition and the modulation of downstream cellular processes.

Cyclooxygenase (COX) enzymes are central to the inflammatory process, and their inhibition is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). ijpsonline.com Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. nih.gov Several studies have demonstrated that compounds featuring a benzimidazole core possess significant COX inhibitory activity.

A series of 2-[[2-alkoxy-6-pentadecylphenyl)methyl]thio]-1H-benzimidazoles, derived from anacardic acid, were synthesized and evaluated for their ability to inhibit human COX-2. nih.gov Within this series, certain compounds showed high selectivity for COX-2 over COX-1, with one derivative being over 470-fold more selective for COX-2. nih.gov Another study on 1,2-disubstituted benzimidazole derivatives identified several potent and selective COX-2 inhibitors, with IC50 values in the low micromolar to nanomolar range. nih.gov Specifically, compounds designated as 5h, 5i, 5j, and 5l were potent COX-2 inhibitors with IC50 values ranging from 0.06 to 0.81 μM. nih.gov

Furthermore, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as selective COX-2 inhibitors. nih.gov The most potent compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC50 value of 0.07 µM and a selectivity index of 508.6 over COX-1. nih.gov

Table 1: COX-2 Inhibition by Benzimidazole Derivatives

| Compound Series | Specific Compound Example | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |

|---|---|---|---|---|

| 1,2-disubstituted benzimidazoles | Compound 5j | 0.06 | >166 | nih.gov |

| 1,2-disubstituted benzimidazoles | Compound 5h | 0.07 | >142 | nih.gov |

| Imidazo[1,2-a]pyridin-3-amines | Compound 5n | 0.07 | 508.6 | nih.gov |

| 1,2-disubstituted benzimidazoles | Compound 5l | 0.11 | >90 | nih.gov |

| 1,2-disubstituted benzimidazoles | Compound 5i | 0.81 | >12.3 | nih.gov |

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that cleave the initial methionine residue from new proteins, a critical step in protein maturation. nih.govnih.gov Because this process is vital for bacterial survival, MetAPs are considered a promising target for novel antibacterial agents. nih.goveurekaselect.com

Research into inhibitors of mycobacterial MetAP1 (MtMetAP1) has explored pyrazine-based compounds. A study on substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides found high levels of inhibition against the isolated MtMetAP1a isoform, particularly for derivatives with a 2-substituted benzamide (B126) group. nih.gov This highlights a potential link between the pyrazine-benzamide structure and MetAP inhibition. nih.gov Another study investigating inhibitors for Escherichia coli MetAP (EcMetAP) found that 2-(2-pyridyl)benzimidazole (B74506) derivatives showed potent activity. The most active compound in this series had an IC50 value of 0.162 µM against EcMetAP1. nih.gov

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. nih.gov Aberrant activation of FGFR signaling is linked to the growth and survival of various tumors, making FGFRs an attractive therapeutic target. nih.gov

A significant discovery in this area is the compound CH5183284/Debio 1347, a pyrazole-benzimidazole derivative identified as a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3. nih.gov This compound, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone, demonstrated strong inhibitory activity against the enzymatic activity of these three FGFR isoforms. nih.gov

Table 2: FGFR Inhibition by a Pyrazole-Benzimidazole Derivative (CH5183284)

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| FGFR1 | 9.6 | nih.gov |

| FGFR2 | 15 | nih.gov |

| FGFR3 | 20 | nih.gov |

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of Aurora Kinase A is common in a wide range of human cancers, making it a target for cancer therapy. researchgate.net Benzimidazole derivatives have been reported as potent inhibitors of Aurora kinases.

One study presented benzimidazole carboxylic acid derivatives as Aurora kinase inhibitors, with an exemplified compound inhibiting Aurora Kinase A with an IC50 of 6.1 nM. bioworld.com Another investigation of 2-aminobenzimidazole (B67599) derivatives, using the known inhibitor SNS-314 as a reference, identified compounds with potent Aurora kinase activity. researchgate.net An initial benzimidazole derivative exhibited IC50 values of 17 nM and 5 nM against Aurora-A and Aurora-B, respectively. researchgate.net Furthermore, a series of thiazolo[3,2-a]pyrimidine derivatives bearing a benzimidazole moiety showed potent dual inhibition of KSP and Aurora A kinase. nih.gov The imidazo-[1,2-a]-pyrazine core, which is structurally related to 2-pyrazin-2-yl-3H-benzimidazol-5-amine, has also been identified as a dual inhibitor of Aurora kinases A and B. nih.gov An optimized compound from this series, SCH 1473759, was found to be a picomolar inhibitor of both kinases. nih.gov

Table 3: Aurora Kinase Inhibition by Benzimidazole and Related Derivatives

| Compound Series | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Benzimidazole carboxylic acid derivative | Aurora A | 6.1 | bioworld.com |

| 2-Aminobenzimidazole derivative | Aurora A | 17 | researchgate.net |

| 2-Aminobenzimidazole derivative | Aurora B | 5 | researchgate.net |

| Imidazo-[1,2-a]-pyrazine derivative (SCH 1473759) | Aurora A (TdF Kd) | 0.02 | nih.gov |

| Imidazo-[1,2-a]-pyrazine derivative (SCH 1473759) | Aurora B (TdF Kd) | 0.03 | nih.gov |

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism. nih.govnih.gov Dysregulation of this pathway is a common feature in many human cancers, making its components key targets for drug development. researchgate.netnih.gov

Several studies have identified benzimidazole-containing compounds as potent inhibitors of this pathway. A novel benzimidazole derivative, DHW-221, was identified as a dual PI3K/mTOR inhibitor, demonstrating significant inhibition of the main PI3K isoforms and mTOR. nih.gov Similarly, triazine-benzimidazole derivatives were discovered to be selective inhibitors of mTOR kinase, with one lead compound showing a mean IC50 of 0.41 µM in a panel of cancer cell lines. researchgate.net Other research has focused on developing benzimidazole-based compounds that selectively target specific isoforms, such as PI3Kδ, which is considered an attractive mechanism for treating inflammatory diseases. acs.org A newly synthesized 5-Methoxy-6-substituted-1H-benzimidazole derivative, compound 4w, showed superior anti-tumor activity against A549 lung cancer cells (IC50 = 1.55 µM) by down-regulating p-PI3K and p-Akt. nih.gov

Table 4: PI3K/mTOR Pathway Inhibition by Benzimidazole Derivatives

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| DHW-221 | PI3Kα | 0.5 | nih.gov |

| DHW-221 | PI3Kβ | 1.9 | nih.gov |

| DHW-221 | PI3Kγ | 1.8 | nih.gov |

| DHW-221 | PI3Kδ | 0.74 | nih.gov |

| DHW-221 | mTOR | 3.9 | nih.gov |

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that acts as a tumor suppressor by mediating cell cycle arrest in response to DNA damage. nih.govgoogle.com Inhibiting Chk2 in cancer cells, particularly those with defective p53, can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and enhanced sensitivity to genotoxic cancer therapies. nih.govnih.gov

Pyrazole-benzimidazole conjugates have emerged as a highly potent class of Chk2 inhibitors. nih.govnih.gov One study synthesized and tested twenty-one such conjugates, which revealed potent Chk2 inhibitory activity with IC50 values ranging from 9.95 to 65.07 nM. nih.gov An earlier, related study on ten different pyrazole-benzimidazole conjugates also found high potency, with IC50 values ranging from 5.5 to 52.8 nM. nih.gov These findings establish the pyrazole-benzimidazole scaffold as a promising foundation for the development of effective Chk2 inhibitors. nih.govnih.gov

Table 5: Checkpoint Kinase 2 (Chk2) Inhibition by Pyrazole-Benzimidazole Conjugates

| Study Series | Number of Compounds Tested | Chk2 IC50 Range (nM) | Reference |

|---|---|---|---|

| Series 1 | 10 | 5.5 - 52.8 | nih.gov |

| Series 2 | 21 | 9.95 - 65.07 | nih.gov |

VEGFR-2 and C-Met Targeting

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Mesenchymal-Epithelial Transition factor (c-Met) are critical receptor tyrosine kinases in the process of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. The dual inhibition of VEGFR-2 and c-Met is a promising strategy in cancer therapy. While the broader class of benzimidazole derivatives has been explored for this dual inhibitory activity, with some showing potent inhibition, specific data on this compound's direct inhibitory concentration (IC₅₀) or binding affinity for VEGFR-2 and c-Met are not detailed in the available literature. Generally, compounds with a pyrazine (B50134) moiety are being investigated as potential c-Met inhibitors.

Lymphocyte-Specific Kinase (Lck) Blocking Activity

Lymphocyte-specific kinase (Lck) is a member of the Src family of tyrosine kinases and plays a pivotal role in T-cell signaling and activation. Its inhibition is a therapeutic target for autoimmune diseases and certain cancers. Studies have shown that pyrimidine (B1678525) benzimidazoles can act as potent Lck inhibitors, with some derivatives exhibiting IC₅₀ values in the low nanomolar range. However, specific Lck blocking activity for this compound has not been explicitly documented in the reviewed scientific literature.

Pin1 Inhibition

Peptidyl-prolyl cis/trans isomerase (Pin1) is an enzyme that regulates the function of numerous proteins involved in cell growth and proliferation. Its overexpression is linked to various cancers, making it an attractive target for therapeutic intervention. Benzimidazole derivatives have been designed and synthesized as Pin1 inhibitors, with some showing potent activity. For instance, certain derivatives have demonstrated IC₅₀ values in the sub-micromolar range. While this indicates the potential of the benzimidazole scaffold for Pin1 inhibition, specific inhibitory data for this compound is not available.

Antiproliferative and Apoptosis Induction in Cancer Models

The cytotoxic effects of pyrazinyl benzimidazole derivatives have been evaluated in various cancer cell lines, demonstrating their potential to inhibit cell proliferation and induce programmed cell death, or apoptosis.

In vitro Cytotoxicity against Various Cancer Cell Lines (e.g., MCF-7, HeLa, SMMC-7721, K562)

While direct IC₅₀ values for this compound against MCF-7 (breast cancer), HeLa (cervical cancer), SMMC-7721 (hepatocellular carcinoma), and K562 (chronic myeloid leukemia) cell lines are not specified in the available research, related compounds have shown significant activity. For example, a novel pyrazine derivative demonstrated a potent inhibitory effect on K562 cells. nih.gov Similarly, certain benzimidazole derivatives have shown cytotoxicity against MCF-7 and HeLa cells. nih.goveurjchem.com The general class of pyrazinyl derivatives has been evaluated against various cancer cell lines, with some exhibiting good cytotoxicity. bibliomed.org

Table 1: Representative Cytotoxicity of Related Benzimidazole and Pyrazine Derivatives

| Compound Class | Cell Line | Reported Activity |

|---|---|---|

| Pyrazine Derivative | K562 | Potent inhibition nih.gov |

| Benzimidazole Derivative | MCF-7 | Cytotoxic effects nih.gov |

| Benzimidazole Derivative | HeLa | Limited to moderate cytotoxicity eurjchem.com |

| Pyrazinyl Hydrazone Derivatives | Various | Good cytotoxicity bibliomed.org |

Note: This table represents general findings for related compound classes, not for this compound specifically.

Apoptosis Induction Mechanisms (e.g., ROS Accumulation, Bax/Bcl-2 Modulation, Caspase Activation)

The induction of apoptosis is a key mechanism for the anticancer activity of many compounds. Research on related pyrazine and benzimidazole derivatives has shed light on these pathways.

One study on a pyrazine derivative in K562 cells showed that it induces apoptosis by modulating the expression of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. nih.gov An increase in the Bax/Bcl-2 ratio is a well-known trigger for the intrinsic apoptotic pathway. This study also noted a decrease in the expression of Survivin, an inhibitor of apoptosis protein. nih.gov

Furthermore, studies on pyrazino[1,2-a]benzimidazole (B13791295) derivatives have indicated that they can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage. nih.gov The accumulation of ROS can lead to oxidative stress, which in turn can trigger the mitochondrial pathway of apoptosis, often involving the release of cytochrome c and the activation of caspases. nih.govnih.gov The activation of executioner caspases, such as caspase-3, is a final common step in many apoptotic pathways. ijper.orgwaocp.org

Cell Cycle Progression Analysis

The cell cycle is a tightly regulated process that governs cell division. Disruption of the cell cycle is a common strategy for anticancer drugs. Studies on related compounds provide insights into the potential effects of this compound on this process.

A study on a new pyrazine derivative demonstrated its ability to cause cell cycle arrest in the G0/G1 phase in K562 leukemia cells. nih.govrjeid.com This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation. Other benzimidazole derivatives have been shown to arrest the cell cycle at different phases, including the G2/M phase, in various cancer cell lines. mdpi.comnih.gov The specific phase of cell cycle arrest can depend on the chemical structure of the compound and the genetic background of the cancer cell line.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Bax |

| Bcl-2 |

| Caspase |

| c-Met |

| Lck |

| Pin1 |

| ROS |

Anti-Tumor Activity in Mouse Xenograft Models

No studies detailing the in vivo anti-tumor activity of this compound in mouse xenograft models were found. While various benzimidazole and pyrazole (B372694) derivatives have demonstrated anti-cancer properties in such models nih.govnih.gov, specific research on this compound has not been reported.

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antiprotozoal)

There is no available data on the antimicrobial efficacy of this compound.

Inhibition of Bacterial Growth (e.g., S. aureus, E. coli, P. aeruginosa, B. subtilis, MRSA)

Specific data on the inhibition of bacterial growth for the listed organisms by this compound is not available. Although related benzimidazole and pyrazole compounds have shown activity against these and other bacteria nih.govnih.govsemanticscholar.org, no minimum inhibitory concentration (MIC) values or other antibacterial metrics have been published for the target compound.

Antifungal Activity (e.g., C. albicans, A. niger, A. fumigatus)

There are no published findings on the antifungal activity of this compound against Candida albicans, Aspergillus niger, or Aspergillus fumigatus. Studies on related heterocyclic structures indicate that the benzimidazole and pyrazole scaffolds can be associated with antifungal properties nih.govnih.govresearchgate.net, but specific data for this compound is absent from the literature.

Antiviral Activity (e.g., Dengue Virus, Yellow Fever Virus, Hepatitis C Virus RNA-dependent RNA Polymerase, Human Rhinovirus)

No research was found that evaluates the antiviral activity of this compound against Dengue virus, Yellow Fever virus, Hepatitis C virus, or Human Rhinovirus. While some pyrazine derivatives have been investigated for antiviral effects against viruses like the Yellow Fever virus nuph.edu.uanbuv.gov.ua, this specific molecule has not been a subject of such published studies.

Antiprotozoal Activity (e.g., Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Leishmania species, Cryptosporidium parvum)

Information regarding the antiprotozoal activity of this compound is not available in the scientific literature. Benzimidazole derivatives are a known class of antiprotozoal agents, with some showing efficacy against Giardia, Trichomonas, and Entamoeba species nih.govbohrium.comnih.gov, however, no specific studies on this compound have been published.

Anti-inflammatory and Antioxidant Properties

There are no specific studies available that describe the anti-inflammatory or antioxidant properties of this compound. While compounds containing pyrazole and benzimidazole moieties have been explored for such activities nih.govnih.gov, data for the requested compound could not be located.

In vitro Anti-inflammatory Assays

A thorough search of scientific literature did not yield any specific studies or data on the in vitro anti-inflammatory activity of this compound. There are no published results from assays such as inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6), inhibition of inflammatory enzymes like cyclooxygenases (COX-1, COX-2), or membrane stabilization assays for this specific compound.

In vivo Anti-inflammatory Models (e.g., Carrageenan-induced rat paw edema)

No published preclinical studies were found that evaluated the in vivo anti-inflammatory effects of this compound. Consequently, there is no available data from common models like the carrageenan-induced rat paw edema test, which would be used to determine its potential to reduce inflammation in a living organism.

Radical Scavenging Activity (e.g., DPPH assay)

There are no available research findings detailing the radical scavenging or antioxidant potential of this compound. Specific assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, have not been reported for this compound in the scientific literature.

Ferrous Ion Chelating Activity

No data could be located regarding the ferrous ion chelating activity of this compound. The ability of this specific molecule to bind to ferrous ions (Fe²⁺), a key mechanism for preventing oxidative damage, has not been documented in published studies.

Other Pharmacological Activities in Pre-clinical Settings

Antihypertensive Properties (e.g., Angiotensin II Receptor Antagonism, Vasodilation)

Information regarding the antihypertensive properties of this compound is not available. There are no published reports on its activity as an angiotensin II receptor antagonist or its potential vasodilatory effects, which are key mechanisms for evaluating antihypertensive agents.

Anthelmintic Effects (e.g., Microtubule Inhibition)

No preclinical studies on the anthelmintic effects of this compound have been published. While many benzimidazole derivatives are known anthelmintics that function by inhibiting microtubule synthesis in parasites, the activity of this specific compound against helminths has not been investigated or reported.

Modulation of Receptor Binding (e.g., Cannabinoid Receptors, Bradykinin (B550075) Receptors, Transient Receptor Potential Vanilloid-1)

Extensive searches of scientific literature and biomedical databases have revealed no specific data on the modulatory activity of the compound this compound at cannabinoid receptors (CB1 and CB2), bradykinin receptors (B1 and B2), or the Transient Receptor Potential Vanilloid-1 (TRPV1) channel.

While the broader class of benzimidazole derivatives has been a subject of medicinal chemistry research, with various analogues showing activity at a range of biological targets, research specifically delineating the binding affinities or functional modulation of this compound at the aforementioned receptors is not publicly available. The pyrazine and benzimidazole moieties are present in numerous biologically active compounds, and their potential to interact with diverse receptor systems is recognized. For instance, some distinct benzimidazole-containing compounds have been investigated for their effects on the endocannabinoid system or their role in nociceptive pathways involving TRPV1. However, these findings are specific to the studied analogues and cannot be extrapolated to this compound without direct experimental evidence.

Consequently, due to the absence of published research, a detailed analysis of the receptor binding profile and the modulation of pathophysiological pathways associated with cannabinoid, bradykinin, or TRPV1 receptors for this specific compound cannot be provided at this time. Further empirical investigation is required to characterize its activity at these and other potential molecular targets.

Data Table: Receptor Binding Affinity and Functional Activity of this compound

| Receptor Target | Binding Affinity (Ki/IC50) | Functional Assay Results (e.g., EC50, % activation/inhibition) |

| Cannabinoid Receptor 1 (CB1) | No data available | No data available |

| Cannabinoid Receptor 2 (CB2) | No data available | No data available |

| Bradykinin Receptor 1 (B1) | No data available | No data available |

| Bradykinin Receptor 2 (B2) | No data available | No data available |

| Transient Receptor Potential Vanilloid-1 (TRPV1) | No data available | No data available |

Mechanistic Investigations at the Molecular and Cellular Level

Target Identification and Validation

The initial step in understanding the pharmacological effects of a compound is to identify its molecular targets. For the benzimidazole (B57391) class of molecules, a variety of targets have been identified, primarily through direct binding studies and inhibition assays.

Direct Binding Studies (e.g., 15N–1H HSQC NMR experiments for protein binding)

Direct binding studies are crucial for confirming the physical interaction between a compound and its target protein. One powerful technique used for this purpose is the 15N–1H Heteronuclear Single Quantum Coherence (HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govmdpi.com This method is particularly effective for monitoring changes in the chemical environment of a protein upon ligand binding.

In a typical 15N–1H HSQC experiment, a spectrum is recorded that shows a peak for each nitrogen-hydrogen bond in the protein, creating a unique "fingerprint." nih.gov When a ligand binds to the protein, it can cause chemical shift perturbations (CSPs) in the signals of amino acid residues at or near the binding site. By analyzing these changes, researchers can map the binding interface and confirm direct interaction.

For instance, studies on benzimidazole derivatives targeting the Pin1 enzyme, a key regulator in various cellular processes, have utilized 15N–1H HSQC NMR to confirm binding. nih.gov The addition of the benzimidazole compound to a solution of 15N-labeled Pin1 resulted in significant chemical shift changes for specific residues within the enzyme's active site, providing clear evidence of direct binding. nih.gov

Table 1: Examples of Benzimidazole Derivatives and their Investigated Protein Targets

| Compound Class | Investigated Target | Method of Study | Reference |

| Benzimidazole-dithiocarbamate conjugates | Pin1 | 15N–1H HSQC NMR | nih.gov |

| 2-Aryl-benzimidazoles | Tubulin | Polymerization Assay | rsc.org |

| Benzimidazole-1,3,4-oxadiazole derivatives | EGFR | Kinase Assay | nih.gov |

| General Benzimidazole derivatives | Bcl-2 | Western Blot, qRT-PCR | nih.gov |

Allosteric Inhibition Mechanisms

Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. While specific studies on allosteric inhibition by 2-pyrazin-2-yl-3H-benzimidazol-5-amine are not available, the broader class of benzimidazoles has been implicated in such mechanisms. For example, some kinase inhibitors operate through allosteric modulation, and given that various kinases are targets of benzimidazole derivatives, this mechanism is plausible.

Competitive Inhibition Mechanisms

Competitive inhibition is a common mechanism for enzyme inhibitors, where the inhibitor molecule competes with the substrate for binding to the active site. Many benzimidazole derivatives that target kinases, such as Epidermal Growth Factor Receptor (EGFR), have been shown to act as competitive inhibitors of ATP, the enzyme's substrate. nih.gov Molecular docking studies of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown that these compounds occupy the ATP-binding pocket of EGFR, forming interactions similar to the known EGFR inhibitor erlotinib. nih.gov This mode of action prevents the natural substrate from binding, thereby inhibiting the kinase's activity.

Pathway Disruption Analysis

Beyond direct target interaction, it is essential to understand how these molecular events translate into cellular effects. This is achieved through pathway disruption analysis, which examines the downstream consequences of target inhibition.

Inhibition of Critical Cell Proliferation and Survival Pathways

Benzimidazole derivatives have been widely reported to inhibit key signaling pathways that are crucial for cancer cell proliferation and survival. nih.gov For example, compounds targeting EGFR and BRAFV600E have been developed from the benzimidazole scaffold. mdpi.com Inhibition of these kinases disrupts the downstream signaling cascades, such as the MAPK/ERK pathway, which are often hyperactivated in cancer and drive uncontrolled cell growth.

Similarly, pyrazine-based compounds have been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in tumor pathology. nih.gov The inhibition of such kinases by structurally related benzimidazoles would lead to the downregulation of pro-survival signals.

Table 2: Antiproliferative Activity of Selected Benzimidazole Analogs

| Compound | Cell Line | IC50 (µM) | Target | Reference |

| Benzimidazole-1,3,4-oxadiazole derivative 10 | MDA-MB-231 | 0.33 | EGFR | nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivative 13 | SKOV3 | 0.38 | EGFR | nih.gov |

| 2-Aryl-benzimidazole derivative 6j | SMMC-7721 | 0.08 | Tubulin | rsc.org |

| Benzimidazole-hydrazone derivative 4c | Leukemia Subpanel | - | EGFR/BRAFV600E | mdpi.com |

| Benzimidazole-dithiocarbamate derivative 5 | MCF7 | < 10 µg/ml | Pin1 | nih.gov |

Induction of Programmed Cell Death Pathways

A hallmark of many anticancer agents is their ability to induce apoptosis, or programmed cell death. Benzimidazole derivatives have demonstrated the capacity to trigger this process through various mechanisms. nih.govresearchgate.net

One key mechanism involves the targeting of the Bcl-2 family of proteins. nih.gov Bcl-2 is an anti-apoptotic protein, and its inhibition can shift the cellular balance towards apoptosis. Studies on novel benzimidazole derivatives have shown that they can downregulate the expression of Bcl-2 at both the mRNA and protein levels, leading to an increase in apoptotic cell death. nih.gov

Furthermore, the disruption of microtubule dynamics by benzimidazole derivatives that bind to tubulin can lead to mitotic arrest and subsequently trigger the intrinsic apoptotic pathway. rsc.org This is often characterized by the activation of caspases, such as caspase-3 and caspase-9, and changes in the mitochondrial membrane potential. rsc.org Research on certain benzimidazole-based compounds has confirmed their ability to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and activating executioner caspases. mdpi.comsemanticscholar.org

Resistance Mechanisms and Escape Mutations

The development of resistance is a significant challenge in cancer therapy, and inhibitors of the DNA damage response (DDR) pathway, such as ATR inhibitors, are no exception. Although specific studies on resistance to this compound are not documented, research on analogous ATR inhibitors like VE-821 and ceralasertib (AZD6738) provides insights into potential mechanisms.

A primary mechanism of resistance to therapies that induce DNA damage is the proficient repair of such damage. tandfonline.com Cancer cells with mutations in genes like p53 are often more dependent on the G2 checkpoint for DNA repair, which is regulated by ATR. nih.gov Therefore, one way cancer cells could develop resistance to an ATR inhibitor is by restoring or upregulating alternative DNA repair pathways.

In the context of pancreatic cancer, which is known for its resistance to therapy, the ATR/Chk1 pathway is crucial for managing replication stress. tandfonline.com The effectiveness of the ATR inhibitor VE-821 in sensitizing these cells to radiation suggests that alterations in this pathway could lead to resistance. tandfonline.com Similarly, in chondrosarcomas, which are resistant to chemotherapy and radiotherapy due to factors like poor vascularization and a slow division rate, ATR inhibition has been explored to overcome this resistance. nih.gov This implies that mechanisms that enhance DNA repair capacity could serve as escape routes from the effects of ATR inhibitors.

Furthermore, studies on the combination of ATR inhibitors with other agents, such as PARP inhibitors in ATM-deficient cancers, show that co-administration can prevent the development of resistance by inducing significant chromosomal aberrations and cell death. selleckchem.com This suggests that resistance to a single-agent ATR inhibitor might arise from the cell's ability to manage DNA damage through alternative pathways not targeted by the inhibitor alone.

| Potential Resistance Mechanism | Description | Supporting Evidence from Analogous Compounds | Citation |

| Upregulation of Alternative DNA Repair Pathways | Cancer cells may compensate for ATR inhibition by enhancing other DNA repair mechanisms to survive DNA damage. | The efficacy of ATR inhibitors is often evaluated in combination with DNA damaging agents, suggesting that cells can overcome the effects of the inhibitor alone. | tandfonline.comnih.gov |

| Alterations in the ATR/Chk1 Pathway | Mutations or changes in the expression of components of the ATR/Chk1 pathway could reduce the inhibitor's effectiveness. | The role of the ATR/Chk1 pathway in resistance to therapy in pancreatic cancer points to its importance. | tandfonline.com |

| Restoration of Cell Cycle Checkpoint Control | Cells could develop mechanisms to reactivate or bypass the G2/M checkpoint, even in the presence of an ATR inhibitor. | ATR inhibition disrupts damage-induced cell cycle checkpoints, and restoration of this function would confer resistance. | tandfonline.comtandfonline.com |

Interaction with Biological Macromolecules (e.g., DNA, Enzymes, Receptors)

The primary molecular target of this compound, based on its structural similarity to other known inhibitors, is the serine/threonine-protein kinase ATR. ATR is a crucial enzyme in the DNA damage response network.

ATR kinase is activated in response to DNA replication stress, which can be caused by various factors, including DNA-damaging agents or oncogene activation. nih.gov When replication forks stall, single-stranded DNA (ssDNA) is exposed and coated by replication protein A (RPA). youtube.com This structure recruits ATR, which then phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1). nih.govyoutube.comaacrjournals.org This phosphorylation cascade leads to cell cycle arrest, stabilization of the replication fork, and promotion of DNA repair. tandfonline.comnih.gov

ATR inhibitors like VE-821 and ceralasertib (AZD6738) are ATP-competitive, meaning they bind to the ATP-binding pocket of the ATR kinase, preventing it from phosphorylating its downstream targets. ucl.ac.ukastrazeneca.com By inhibiting ATR, these molecules prevent the activation of the G2/M checkpoint, leading to cells with damaged DNA prematurely entering mitosis, a phenomenon known as mitotic catastrophe. nih.gov

The interaction of these inhibitors with ATR has been confirmed in numerous studies. For instance, VE-821 has been shown to inhibit the radiation- and gemcitabine-induced phosphorylation of Chk1, confirming its engagement with the ATR signaling pathway. tandfonline.com Similarly, AZD6738 has been demonstrated to inhibit the phosphorylation of Chk1 in response to DNA damage induced by 5-fluorouracil. nih.gov This inhibition of ATR activity leads to an accumulation of DNA damage, as evidenced by the persistence of γH2AX and 53BP1 foci, and an inhibition of homologous recombination repair, as shown by a decrease in Rad51 foci. tandfonline.com

The interaction is highly specific. For example, VE-821 inhibits the phosphorylation of ATR and Chk1 without affecting the phosphorylation of Chk2, indicating its specificity for the ATR pathway. aacrjournals.org AZD6738 also shows high selectivity for ATR over other kinases, including other PI3K-like kinases such as DNA-PK and ATM. astrazeneca.com

| Macromolecule | Type of Interaction | Functional Consequence | Supporting Evidence from Analogous Compounds | Citation |

| ATR Kinase | ATP-Competitive Inhibition | Prevents phosphorylation of downstream targets like Chk1, disrupting the DNA damage response. | VE-821 and AZD6738 are potent and selective ATP-competitive inhibitors of ATR. | ucl.ac.ukastrazeneca.com |

| Chk1 (indirectly) | Inhibition of Phosphorylation | Blocks the activation of the G2/M cell cycle checkpoint. | Treatment with VE-821 or AZD6738 leads to decreased phosphorylation of Chk1. | nih.govtandfonline.comaacrjournals.org |

| DNA (indirectly) | Accumulation of Damage | Leads to increased genomic instability and cell death. | Inhibition of ATR results in persistent γH2AX and 53BP1 foci, markers of DNA double-strand breaks. | tandfonline.com |

| Rad51 (indirectly) | Inhibition of Foci Formation | Impairs homologous recombination, a key DNA repair pathway. | Treatment with VE-821 inhibits the formation of Rad51 foci. | tandfonline.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituent Position and Nature on Biological Activity

Systematic modifications of the benzimidazole (B57391) scaffold have revealed that substitutions at several key positions are crucial for determining biological activity.

N1 Position: Substitution at the N1 position of the benzimidazole ring often enhances biological action. For instance, the introduction of a benzyl (B1604629) group at this position can improve anti-inflammatory properties mdpi.com. Studies on fused benzimidazoles also suggest that alicyclic substitution at the NH of the benzimidazole moiety can improve the pharmacokinetic properties of the scaffold researchgate.net.

C2 Position: The C2 position is a critical site for modification. The nature of the group at C2 can drastically alter activity. For example, replacing a carbonyl group with an amino group at the C2 position has been noted to be significant for the activity of certain piperazinyl-substituted benzimidazoles nih.gov. In other series, substituting the benzimidazole core at C2 with a chiral substituent is a common feature in many pharmaceutical compounds nih.gov. The length of any linker chain between the C2 position and another functional group can also be inversely related to activity mdpi.com.

C5 and C6 Positions: The electronic properties of substituents at the C5 and C6 positions play a pivotal role. In some series of 2-arylbenzimidazoles, the introduction of electron-withdrawing groups at the C5 position led to a complete loss of anti-inflammatory activity mdpi.com. Conversely, studies on anticancer agents have shown that a 5-chloro substitution on the benzimidazole ring enhanced cytotoxicity against MCF-7 breast cancer cells compared to a 5-fluoro substitution nih.gov. However, the presence of carboxylic or nitro groups at the C5 position was found to decrease the anticancer activity of other 1H-benzimidazole derivatives nih.govresearchgate.net.

Table 1: Impact of Substitutions on the Benzimidazole Ring

| Position | Type of Substituent | Observed Effect on Biological Activity |

|---|---|---|

| N1 | Benzyl group, Alicyclic groups | Enhanced anti-inflammatory action and pharmacokinetic properties mdpi.comresearchgate.net. |

| C2 | Amino group, Chiral substituents | Can be critical for activity, depending on the compound series nih.govnih.gov. |

| C5/C6 | Electron-withdrawing groups (e.g., Nitro) | Often leads to a decrease or loss of activity mdpi.comnih.govresearchgate.net. |

| C5/C6 | Halogens (e.g., Chloro) | Can enhance activity, such as cytotoxicity nih.gov. |

The pyrazine (B50134) ring, a nitrogen-containing six-membered heterocycle, is a recognized bioactive scaffold often incorporated into drug design researchgate.net. While specific SAR data for substitutions on the pyrazine ring of 2-pyrazin-2-yl-3H-benzimidazol-5-amine is limited, principles can be drawn from related structures where a heterocyclic ring is attached at the C2 position of a benzimidazole.

For instance, in a series of 2-(2-pyridinyl)benzimidazoles, substituting the pyridinyl ring with a 6-ethyl group resulted in potent anti-inflammatory activity mdpi.com. In studies of 2-pyrazylhydrazone derivatives, the presence of a nitro group on an attached phenol ring led to significant antileishmanial activity nih.gov. These findings suggest that the electronic and steric properties of substituents on the heterocyclic ring at the C2 position, including alkyl groups and electron-withdrawing groups like halogens or nitro functions, are key modulators of biological activity. The introduction of such groups can influence the molecule's interaction with biological targets.

The amine group at the C5 position of the benzimidazole ring is a significant functional group that can strongly influence the molecule's properties and biological interactions. The position and nature of amino side chains on benzimidazole skeletons have been shown to be critical for antiproliferative activity nih.govresearchgate.net.

In one study on pentacyclic benzimidazoles, a derivative with an N,N-dimethylaminopropyl amino side chain exhibited potent inhibitory effects against multiple cancer cell lines nih.gov. This highlights the importance of not just the presence of an amino group, but also its specific structure and substitution pattern. The basicity of the amine group allows for potential ionic interactions and hydrogen bonding with biological targets, which can be crucial for binding affinity. This contrasts with other substituents at the C5 position; for example, electron-withdrawing nitro groups or carboxylic acid groups at this position have been shown to diminish the biological activity in other benzimidazole series mdpi.comnih.govresearchgate.net. Therefore, the C5-amino group is a key determinant for the biological activity profile of the this compound scaffold.

Role of Physicochemical Parameters in Activity

Quantitative structure-activity relationship (QSAR) studies on benzimidazole derivatives have demonstrated that various physicochemical parameters are essential for predicting and understanding their biological activity.

Polarizability, which relates to the deformability of the electron cloud of a molecule, and various topological descriptors, which numerically characterize molecular structure, are critical in QSAR models for benzimidazole derivatives.

QSAR studies have successfully used such descriptors to build predictive models for biological activity biolscigroup.us. Topological indices encode numerical information about molecular size, shape, and branching nih.gov. For 2-arylbenzimidazole derivatives, QSAR models have been developed using a combination of electronic and topological descriptors to predict activity against various targets nih.govresearchgate.net.

In a study on 2-thioarylalkyl benzimidazole derivatives using Density Functional Theory (DFT), several quantum chemical descriptors were found to be responsible for their anthelmintic activity. The model indicated that activity was improved for molecules with low values for the dipole moment (µ), which is related to molecular polarity and polarizability, and the energy of the highest occupied molecular orbital (EHOMO) biolscigroup.usscholars.direct.

Table 2: Key Physicochemical Descriptors in Benzimidazole QSAR Models

| Descriptor Type | Specific Descriptor Example | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole Moment (µ) | Lower values correlated with higher anthelmintic activity in some series biolscigroup.usscholars.direct. |

| Electronic | Energy of HOMO (EHOMO) | Lower values correlated with higher anthelmintic activity biolscigroup.usscholars.direct. |

| Topological | Various Indices | Encode information on molecular size, shape, and branching, used to predict activity nih.gov. |

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that governs the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. For benzimidazole derivatives, lipophilicity has a complex but significant relationship with biological activity.

Studies have shown that the relationship between log P and activity is often non-linear or parabolic. For a series of 1-benzylbenzimidazole derivatives, QSAR models revealed a non-linear relationship between their antifungal activity and various calculated lipophilicity parameters worldscientific.com. This implies that there is an optimal range of lipophilicity for maximum activity; compounds that are either too hydrophilic or too lipophilic may show reduced efficacy.

Similarly, an investigation into thiazolyl-azoles found that the compounds with the best anti-inflammatory and antioxidant effects had medium values for their lipophilicity parameters nih.gov. The cyclization of precursor molecules, which increased lipophilicity, was a key step in enhancing activity, likely by reducing the polar character of the molecule nih.gov. This underscores the importance of balancing lipophilicity to ensure adequate membrane permeability to reach the target site without compromising solubility or causing non-specific binding.

Design Principles for Enhanced Potency and Selectivity

The rational design of novel therapeutic agents often involves established strategies aimed at maximizing desired biological effects while minimizing off-target interactions. For compounds built around the benzimidazole scaffold, such as this compound, these principles include molecular hybridization, pharmacophore-based design, and the identification of critical structural motifs that govern interactions with specific biological targets.

Molecular hybridization is a drug design strategy that involves combining two or more different pharmacophoric units into a single hybrid molecule. The goal is to create a new chemical entity with an enhanced affinity for the target, a modified activity profile, or the ability to interact with multiple targets. acs.orgnih.gov This approach has been widely applied to the benzimidazole scaffold, which is itself considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net

Benzimidazole-Pyrazole Hybrids: The pyrazole (B372694) ring is another nitrogen-containing heterocycle known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govmdpi.com By chemically linking the benzimidazole and pyrazole motifs, researchers aim to leverage the biological potential of both scaffolds. acs.orgnih.gov For instance, a series of benzimidazole-pyrazole hybrids were synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer activities. acs.orgnih.gov The studies revealed that specific substitutions on the pyrazole and benzimidazole rings were crucial for activity. For example, a hybrid featuring a para-nitrophenyl group on the pyrazole ring showed the highest anti-inflammatory activity, while a para-bromophenyl substituted hybrid demonstrated the best radical scavenging activity. acs.orgnih.gov Another compound with a para-fluorophenyl substituent exhibited the most potent anticancer activity against human pancreatic cancer cell lines. acs.orgnih.gov These findings underscore the potential of hybridization to generate multifunctional molecules.

| Hybrid Scaffold | Substitution | Reported Activity | Reference |

| Benzimidazole-Pyrazole | para-nitrophenyl on pyrazole | Highest anti-inflammatory activity | acs.orgnih.gov |

| Benzimidazole-Pyrazole | para-bromophenyl on pyrazole | Highest antioxidant (DPPH) activity | acs.orgnih.gov |

| Benzimidazole-Pyrazole | para-fluorophenyl on pyrazole | Highest anticancer activity (pancreatic cells) | acs.orgnih.gov |

Indole-Benzimidazole Hybrids: Similarly, the indole nucleus is a prominent scaffold in many biologically active compounds and approved drugs. semanticscholar.org The fusion of indole and benzimidazole moieties has been explored to create novel compounds with enhanced pharmacological properties, particularly in cancer research. tandfonline.com One study focused on developing indole-benzimidazole hybrids as selective estrogen receptor modulators (SERMs) for breast cancer therapy. nih.gov The research identified two bromo-substituted compounds as the most active, demonstrating that they could effectively target the estrogen receptor alpha (ER-α). nih.gov These hybrids were found to bind to the receptor in an antagonistic conformation, altering gene expression and preventing signaling pathways involved in cancer cell proliferation. nih.gov This strategy highlights how combining structural features can lead to potent and selective agents for specific therapeutic targets.

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. tandfonline.comtandfonline.com This model serves as a template for designing new molecules with improved activity. For benzimidazole derivatives, pharmacophore modeling has been instrumental in understanding the requirements for their interaction with various targets, such as the Farnesoid X receptor (FXR), a key regulator in metabolic diseases. tandfonline.comtandfonline.comnih.gov

In a study on benzimidazole-based FXR agonists, researchers developed a five-point pharmacophore model, designated HHHRR. tandfonline.comnih.govresearchgate.net This model consists of:

Three Hydrophobic Features (H): These regions interact with nonpolar pockets in the target protein.

Two Aromatic Rings (R): These features typically engage in π-π stacking or other hydrophobic interactions.

This HHHRR model successfully predicted the activity of a set of 48 benzimidazole compounds and provided insights into their structure-activity relationships. tandfonline.comnih.govresearchgate.net The generation of such models allows for the virtual screening of large compound libraries to identify new potential hits and guides the modification of existing compounds to better fit the pharmacophore requirements, thereby enhancing potency. tandfonline.com For a molecule like this compound, its constituent parts—the benzimidazole and pyrazine rings—could function as the aromatic/hydrophobic features, while the nitrogen atoms and the amine group could act as hydrogen bond donors or acceptors in a different pharmacophore model tailored to another specific target.

The biological activity of a drug molecule is dictated by its precise interactions with a biological target. nih.gov For the benzimidazole class of compounds, specific structural features are known to be critical for these interactions. The versatility of the benzimidazole scaffold lies in its fused heterocyclic ring system, which is electron-rich and capable of engaging in various non-covalent interactions, including hydrogen bonding, and hydrophobic and van der Waals interactions. researchgate.netresearchgate.net

The Benzimidazole Core: The bicyclic structure, formed by the fusion of benzene (B151609) and imidazole rings, is a bioisostere of natural nucleotides, allowing it to interact readily with biological macromolecules. researchgate.net SAR studies have consistently shown that the type and position of substituents on the benzimidazole ring system significantly influence biological activity. nih.gov Modifications at the N1, C2, C5, and C6 positions have been shown to be particularly important for modulating the anti-inflammatory and anticancer activities of these compounds. nih.gov

The 2-Pyrazinyl Substituent: The pyrazine ring, attached at the C2 position of the benzimidazole core in this compound, is a critical feature. Pyrazine is a nitrogen-containing heterocycle that can significantly influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds. Its nitrogen atoms can act as hydrogen bond acceptors, which is often a crucial interaction within a protein's binding site. The pyrazine moiety is found in a number of biologically active compounds, and its inclusion is a deliberate design choice to modulate target affinity and selectivity. researchgate.net

The 5-Amine Group: The amine (-NH2) group at the 5-position of the benzimidazole ring is another key structural feature. This group can act as a strong hydrogen bond donor and potentially as a protonatable site, which can be critical for anchoring the molecule to its target via electrostatic or hydrogen bonding interactions. Its position on the benzene portion of the scaffold allows it to probe different regions of a binding pocket compared to substituents at the N1 or C2 positions. Furthermore, this amine group serves as a valuable synthetic handle for further derivatization to explore and optimize SAR.

Computational Chemistry and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) Modeling

Use of Electronic and Topological Descriptors

Further investigation would require direct access to the specific scientific articles cited in the user's request.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-pyrazin-2-yl-3H-benzimidazol-5-amine at an atomic level. By simulating the compound's movements and interactions over time, researchers can gain insights into its conformational flexibility and its binding modes with specific protein targets.

MD simulations are instrumental in elucidating the intricate dance between a ligand and its receptor. For this compound, these simulations can reveal the key amino acid residues within a target's binding pocket that form stable interactions with the molecule. These interactions, which can include hydrogen bonds, hydrophobic contacts, and pi-stacking, are crucial for the compound's biological activity.

The simulations can also shed light on the conformational changes that both the ligand and the target undergo upon binding. Understanding these dynamic adaptations is essential for a complete picture of the binding event. For instance, an MD study on benzimidazole (B57391) inhibitors targeting HCV NS5B polymerase revealed that the induced fit effect between the protein and the ligand was a critical factor in their interaction. nih.gov Similarly, for this compound, MD simulations could uncover how its pyrazine (B50134) and benzimidazole rings orient themselves to achieve optimal binding, and how the target protein's structure accommodates the ligand.

A typical output from an MD simulation analysis for this compound might include:

| Interaction Type | Key Residues Involved (Hypothetical) |

| Hydrogen Bond | Asp168, Glu91 |

| Hydrophobic | Val75, Leu135 |

| Pi-Stacking | Phe169 |

Such data is invaluable for understanding the structural basis of the compound's activity and for guiding further optimization efforts.

3D-Modeling and Pharmacophore Studies

Three-dimensional (3D) modeling and pharmacophore studies are essential computational tools for rational drug design. They help to distill the complex chemical information of a molecule like this compound into a simplified model of its essential features for biological activity.

Pharmacophore modeling identifies the spatial arrangement of key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to bind to a specific target. For this compound, a pharmacophore model could be generated based on its structure and its interactions with a target protein. This model would then serve as a 3D query to search for other compounds with similar features, or to guide the design of new derivatives with improved binding affinity. Studies on other inhibitor classes have successfully used pharmacophore models to design novel compounds with enhanced activity. nih.govnih.gov

Many drug targets belong to families of closely related proteins, making the design of selective inhibitors a significant challenge. Computational studies can play a crucial role in understanding the subtle structural differences that govern selectivity. By comparing the binding of this compound to different but related protein targets through 3D modeling and MD simulations, researchers can identify the specific interactions that confer selectivity. For example, a study on FGFR1 and FGFR4 inhibitors used computational techniques to elucidate the molecular basis of their selective binding. nih.gov This knowledge can then be used to modify the structure of this compound to enhance its selectivity for the desired target, thereby minimizing off-target effects.

In Silico ADME Prediction

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico ADME prediction tools provide an early assessment of these properties, allowing for the identification and filtering of compounds with unfavorable pharmacokinetic profiles. For this compound, these predictions can offer valuable insights into its potential as an orally bioavailable drug.

A range of computational models can be used to predict properties such as gastrointestinal absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. Studies on other benzimidazole derivatives have demonstrated the utility of these in silico predictions in the drug discovery process. europeanreview.orgnih.govnih.govrsc.org For instance, a study on pyrazole-benzamides showed that the compounds had good oral bioavailability and gastrointestinal absorption but were unlikely to penetrate the blood-brain barrier. researchgate.net

An illustrative in silico ADME profile for this compound might look like this:

| ADME Property | Predicted Value (Illustrative) |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Cytochrome P450 2D6 Inhibition | Non-inhibitor |

| Human Oral Bioavailability | >80% |

These predictions, while not a substitute for experimental validation, are crucial for prioritizing compounds for further development.

Computer-Aided Drug Design (CADD) for Target Identification and Compound Optimization

Computer-aided drug design (CADD) encompasses a wide array of computational techniques that are integral to modern drug discovery. nih.govnih.gov From identifying potential biological targets for a compound to optimizing its structure for improved potency and pharmacokinetics, CADD plays a central role in the journey from a chemical entity to a therapeutic agent.

For this compound, CADD can be employed in several ways. If the biological target is unknown, virtual screening techniques such as molecular docking can be used to screen the compound against a library of protein structures to identify potential binding partners. Once a target is identified, CADD methods can be used to optimize the compound's structure. This can involve making targeted modifications to the molecule to enhance its interactions with the target, as guided by molecular modeling and MD simulations. The optimization of a series of benzimidazole glucokinase activators, for example, led to the identification of a novel and potent derivative with good pharmacokinetic profiles. nih.gov

The iterative cycle of CADD, involving design, prediction, and synthesis, allows for the rapid exploration of chemical space and the efficient development of drug candidates with improved properties. Through the application of these powerful computational tools, the therapeutic potential of this compound can be systematically explored and potentially realized.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways for Derivatization

The future development of analogs of 2-pyrazin-2-yl-3H-benzimidazol-5-amine hinges on the availability of versatile and efficient synthetic methodologies. While classical methods for benzimidazole (B57391) synthesis are well-established, future research will likely focus on more advanced and diversity-oriented approaches.

One promising avenue is the use of combinatorial liquid-phase synthesis . This technique allows for the rapid generation of large libraries of benzimidazole derivatives by employing soluble polymer supports, which facilitates purification while allowing reactions to occur in a homogeneous phase. nih.govacs.org Such methods could be adapted to introduce a wide array of substituents at multiple positions on the benzimidazole core of the lead compound, enabling a thorough exploration of the structure-activity relationship (SAR). acs.org

Furthermore, modern synthetic techniques like microwave-assisted synthesis are expected to play a significant role. Microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of benzimidazole-based heterocyclic compounds. arkat-usa.orgingentaconnect.com The development of one-pot, multi-component reactions under microwave conditions could provide a highly efficient route to novel analogs. nih.gov

Advanced C-H activation and cross-coupling reactions also represent a frontier in the derivatization of such heterocyclic systems. Rhodium-catalyzed C–H activation, for instance, has been used to create complex fused benzimidazole structures. nih.gov Exploring similar transition-metal-catalyzed reactions could enable direct functionalization of the benzimidazole and pyrazine (B50134) rings, offering novel vectors for chemical modification that are not accessible through traditional methods. researchgate.netresearchgate.netqut.edu.au The synthesis of biheterocyclic benzimidazoles using such advanced methods has also been reported. ingentaconnect.com

Development of Highly Selective and Potent Analogs

A primary goal in medicinal chemistry is the development of compounds with high potency and selectivity towards their biological target, thereby maximizing therapeutic efficacy while minimizing off-target effects. For this compound, which is likely to be explored as a kinase inhibitor given its structure, achieving selectivity is paramount.